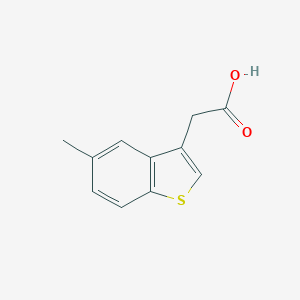

Benzo(b)thiophene-3-acetic acid, 5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

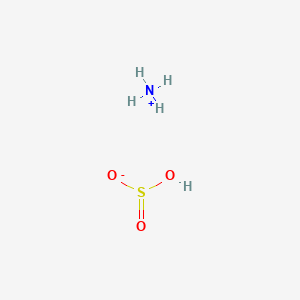

Benzo(b)thiophene-3-acetic acid, also known by its CAS Number 1131-09-5, is a compound with a molecular weight of 193.25 . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Benzo(b)thiophene-3-acetic acid is represented by the Inchi Code 1S/C10H9O2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H,11,12) and the InChI key is VBAHLAJOSSMJLP-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo(b)thiophene-3-acetic acid include a molecular weight of 193.25 . The compound has a molecular formula of C10H8O2S .Scientific Research Applications

Biologically Active Compounds

Thiophene derivatives, including Benzo(b)thiophene-3-acetic acid, 5-methyl- , have garnered interest due to their potential as biologically active compounds. They are being explored for various biological effects, which could lead to the development of advanced compounds in medicinal chemistry .

Antimicrobial Activities

Research has been conducted on benzo[b]thiophene derivatives for their antimicrobial activities. These studies aim to discover new classes of antibiotics to fight against disease-causing pathogens, which is a global health concern due to antimicrobial resistance .

Biosensor Development

Thiophene derivatives are being utilized in the development of biosensors. For example, an amperometric biosensor based on the covalent immobilization of enzymes onto thiophene-acetic acid modified electrodes has been reported . This application could be relevant for Benzo(b)thiophene-3-acetic acid, 5-methyl- in creating sensitive and specific sensors for various analytes.

Synthesis of Advanced Scaffolds

Microwave-assisted synthesis techniques have been employed to create aminobenzo[b]thiophene scaffolds. These scaffolds are important in medicinal chemistry for the development of new drugs and therapeutic agents .

Organic Synthesis

The one-step synthesis of benzo[b]thiophenes through aryne reactions with alkynyl sulfides is another significant application. This method allows for the preparation of a broad range of substituted benzo[b]thiophenes, which can be used in various organic synthesis applications .

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds , they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of Benzo(b)thiophene-3-acetic acid, 5-methyl- could be in the development of new drugs and therapies.

properties

IUPAC Name |

2-(5-methyl-1-benzothiophen-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMXUFJGWTSOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169623 |

Source

|

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid | |

CAS RN |

1735-12-2 |

Source

|

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-acetic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)